

6-Methyluracil: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 6-Methyluracil

Cat. No.: B020015

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CAS Number: 626-48-2

This technical guide provides an in-depth overview of **6-Methyluracil**, a pyrimidine derivative with significant applications in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data on its chemical properties, synthesis, and biological activities.

Core Chemical and Physical Properties

6-Methyluracil, also known as 6-methyl-1H-pyrimidine-2,4(1H,3H)-dione, is a methylated derivative of uracil.^[1] It presents as a white to off-white crystalline solid. Key quantitative data regarding its physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 626-48-2 | [2] |
| Molecular Formula | C ₅ H ₆ N ₂ O ₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| IUPAC Name | 6-methylpyrimidine-2,4(1H,3H)-dione | [1] |
| InChI | 1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | [2] |
| InChIKey | SHVCSCWHWMSGTE-UHFFFAOYSA-N | [2] |
| SMILES | <chem>CC1=CC(=O)NC(=O)N1</chem> | [2] |
| EC Number | 210-949-4 | [2] |
| PubChem CID | 12283 | [3] |

Table 2: Physical Properties

| Property | Value | Reference |
|---------------|---|-----------|
| Melting Point | 318 °C (decomposes) | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water. Soluble in hot ethanol and alkali solutions. | |
| pKa | 9.52 (25°C) | |

Synonyms

6-Methyluracil is known by a variety of synonyms in scientific literature and commercial catalogs. A comprehensive list is provided below.

Table 3: Synonyms of 6-Methyluracil

| Synonym |
|-------------------------------------|
| 2,4-Dihydroxy-6-methylpyrimidine |
| 4-Methyluracil |
| 6-Methyl-1H-pyrimidine-2,4-dione |
| 6-Methyl-2,4(1H,3H)-pyrimidinedione |
| Methyluracil |
| Methacil |
| Pseudothymine |
| Uracil, 6-methyl- |

Experimental Protocols

This section details key experimental protocols related to the synthesis and biological evaluation of **6-Methyluracil**.

Synthesis of 6-Methyluracil

A common and established method for the synthesis of **6-Methyluracil** involves the condensation of ethyl acetoacetate with urea.

Materials:

- Ethyl acetoacetate
- Urea, finely powdered
- Absolute ethanol
- Concentrated hydrochloric acid
- Sodium hydroxide

- Glacial acetic acid (for recrystallization, optional)

Procedure:

- **Condensation:** In a suitable reaction vessel, combine 1.23 moles of ethyl acetoacetate, 1.33 moles of finely powdered urea, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.
- **Reaction:** Stir the mixture thoroughly to ensure homogeneity. The reaction proceeds via the formation of a β -uraminocrotonic ester intermediate.
- **Cyclization:** Prepare a solution of 2 moles of sodium hydroxide in 1.2 liters of water and heat to 95°C. Add the crude β -uraminocrotonic ester to the hot alkali solution with stirring.
- **Precipitation:** Cool the resulting solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. **6-Methyluracil** will precipitate out of the solution.
- **Isolation and Purification:** Cool the mixture further to maximize precipitation. Collect the solid product by filtration. Wash the precipitate with cold water, followed by ethanol, and then ether. Air-dry the final product. For higher purity, the product can be recrystallized from glacial acetic acid.

Biological Activity Assays

Cell Proliferation Assay (MTT Assay):

The effect of **6-Methyluracil** on cell proliferation can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- Cells of interest (e.g., immortalized lung epithelial cells)
- Complete cell culture medium
- **6-Methyluracil** stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **6-Methyluracil**. Include untreated control wells.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
- MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

The inhibitory effect of **6-Methyluracil** derivatives on acetylcholinesterase activity can be determined using the spectrophotometric method developed by Ellman.

Materials:

- Acetylcholinesterase (AChE) enzyme solution

- Acetylthiocholine iodide (ATCI) substrate solution
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **6-Methyluracil** derivative test compounds
- 96-well microplate
- Microplate reader

Procedure:

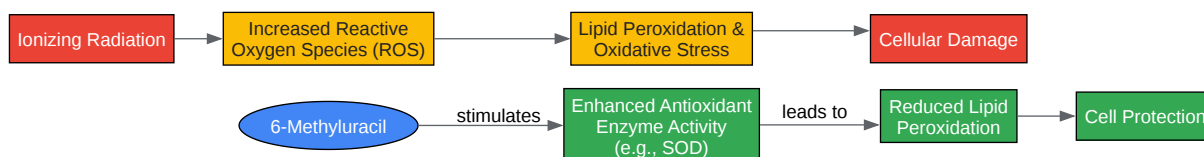
- **Reaction Mixture Preparation:** In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
- **Enzyme Addition:** Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.
- **Substrate Addition:** Initiate the reaction by adding the ATCI substrate solution to all wells.
- **Kinetic Measurement:** Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The biological effects of **6-Methyluracil** are attributed to its influence on various cellular processes. The following diagrams, generated using the DOT language, illustrate some of the proposed mechanisms and experimental workflows.

Radioprotective Mechanism of 6-Methyluracil

6-Methyluracil has been shown to exhibit radioprotective effects, which are linked to its antioxidant properties and its ability to regulate lipid peroxidation.[4] A simplified workflow illustrating this proposed mechanism is shown below.

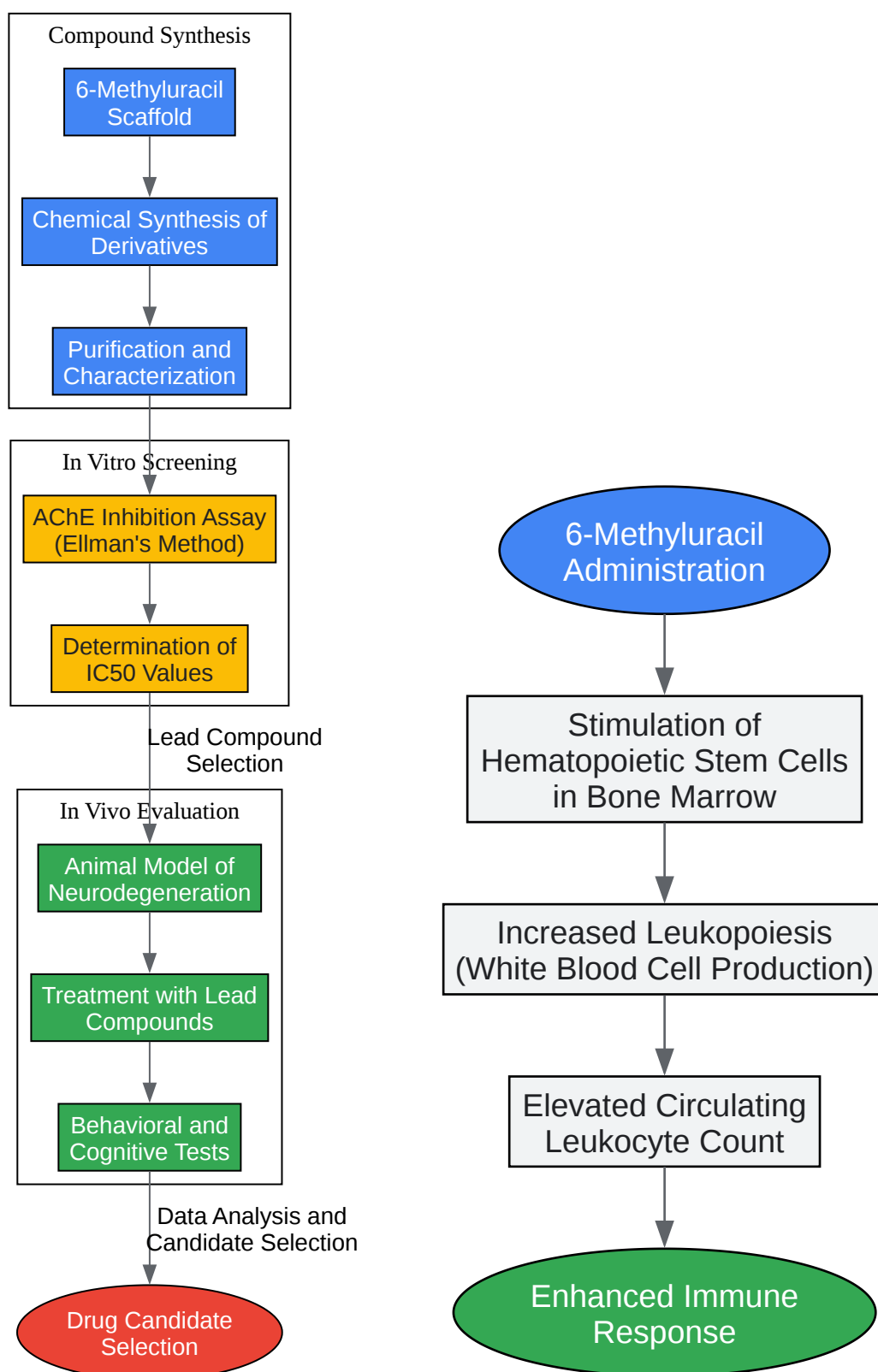


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Caption: Proposed radioprotective mechanism of **6-Methyluracil**.

Workflow for Screening Acetylcholinesterase Inhibitors

Derivatives of **6-Methyluracil** have been investigated as potential inhibitors of acetylcholinesterase for the treatment of conditions like Alzheimer's disease.[5] The following diagram outlines a typical experimental workflow for screening these compounds.



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